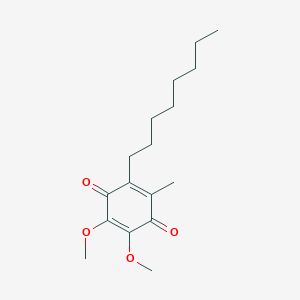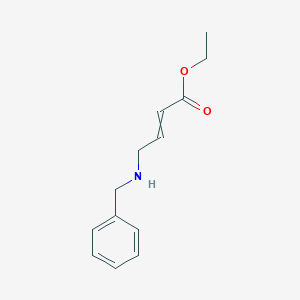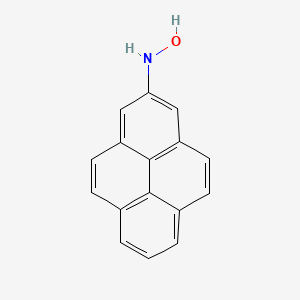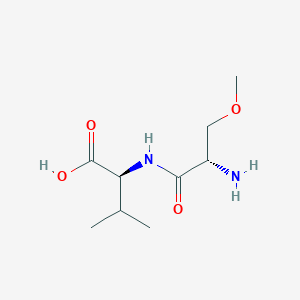
Phosphonium, (3-hydroxy-3-phenylpropyl)triphenyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, (3-hydroxy-3-phenylpropyl)triphenyl-, bromide is a quaternary phosphonium salt with the molecular formula C27H26BrP. This compound is characterized by a phosphonium ion bonded to a 3-hydroxy-3-phenylpropyl group and three phenyl groups, with bromide as the counterion. It is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, (3-hydroxy-3-phenylpropyl)triphenyl-, bromide typically involves the reaction of triphenylphosphine with 3-bromo-3-phenylpropanol. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:
Ph3P+BrCH2CH(OH)Ph→Ph3PCH2CH(OH)Ph+Br−
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the reaction. Purification is typically achieved through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonium, (3-hydroxy-3-phenylpropyl)triphenyl-, bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The compound can participate in reduction reactions, particularly in the presence of reducing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as halides, cyanides, or thiolates can replace the bromide ion under mild conditions.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an acid can oxidize the hydroxyl group.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Major Products
Substitution: Products depend on the nucleophile used, resulting in compounds like phosphonium cyanides or phosphonium thiolates.
Oxidation: The major product is typically a phosphonium ketone.
Reduction: The major product is often a phosphonium alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, Phosphonium, (3-hydroxy-3-phenylpropyl)triphenyl-, bromide is used as a phase-transfer catalyst and as a reagent in Wittig reactions to form alkenes. It is also employed in the synthesis of complex organic molecules.
Biology
In biological research, this compound can be used to study the interactions of phosphonium salts with biological membranes and their potential as drug delivery agents due to their ability to cross cell membranes.
Medicine
Phosphonium salts, including this compound, are investigated for their potential use in targeting mitochondria in cancer cells, exploiting the high membrane potential of mitochondria to selectively deliver therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and fine chemicals. Its role as a catalyst in various chemical processes makes it valuable in large-scale production.
Wirkmechanismus
The mechanism by which Phosphonium, (3-hydroxy-3-phenylpropyl)triphenyl-, bromide exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The positively charged phosphonium ion can interact with negatively charged cellular components, facilitating the transport of the compound across cell membranes. This property is particularly useful in drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphonium bromide: Lacks the 3-hydroxy-3-phenylpropyl group, making it less versatile in certain reactions.
(3-Carboxypropyl)triphenylphosphonium bromide: Contains a carboxyl group instead of a hydroxyl group, altering its reactivity and applications.
(3-Benzyloxypropyl)triphenylphosphonium bromide: Features a benzyloxy group, which provides different chemical properties and uses.
Uniqueness
Phosphonium, (3-hydroxy-3-phenylpropyl)triphenyl-, bromide is unique due to its specific functional groups, which confer distinct reactivity and make it suitable for specialized applications in organic synthesis and biological research. Its ability to participate in a variety of chemical reactions and its potential in drug delivery systems highlight its versatility and importance in scientific research.
Eigenschaften
CAS-Nummer |
137003-82-8 |
|---|---|
Molekularformel |
C27H26BrOP |
Molekulargewicht |
477.4 g/mol |
IUPAC-Name |
(3-hydroxy-3-phenylpropyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H26OP.BrH/c28-27(23-13-5-1-6-14-23)21-22-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,27-28H,21-22H2;1H/q+1;/p-1 |
InChI-Schlüssel |
BODQXHWNFLAMLA-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B14271413.png)

phosphanium bromide](/img/structure/B14271428.png)

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)](/img/structure/B14271452.png)



![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)
![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)



![2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene](/img/structure/B14271504.png)
